![molecular formula C20H18N2O6 B2641220 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid CAS No. 1630763-34-6](/img/structure/B2641220.png)
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is notable for its significant role in the field of organic chemistry and various industrial applications. Its intricate structure includes both isoindolo and quinazolinone moieties, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid can be achieved through multi-step organic reactions. The process typically starts with the preparation of key intermediate compounds such as isoindoline and quinazolinone derivatives, followed by their coupling and subsequent functional group modifications.
Step 1: : Preparation of isoindoline derivative through a reduction reaction of phthalic anhydride using sodium borohydride.
Step 2: : Synthesis of quinazolinone derivative via cyclization reaction of anthranilic acid with an appropriate aldehyde.
Step 3: : Coupling of the isoindoline and quinazolinone intermediates under acidic conditions to form the core structure of the target compound.
Step 4: : Final functionalization of the coupled intermediate to introduce the propanoic acid moiety, typically using alkylation and esterification reactions.
Industrial Production Methods
The industrial production of this compound generally involves optimizing the synthetic routes for large-scale manufacturing. Key factors include:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and catalyst concentration to maximize yield and purity.
Scalability: : Ensuring the reaction setup can handle large volumes while maintaining consistent quality.
Purification Techniques: : Employing crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Conversion of functional groups into more oxidized forms using reagents like potassium permanganate.
Reduction: : Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: : Aromatic substitution reactions, particularly involving the isoindoline ring, using electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Electrophiles like bromine and nucleophiles such as hydroxide ions.
Major Products
Oxidation: : Yields carboxylic acids or ketones.
Reduction: : Produces alcohols or amines.
Substitution: : Results in halogenated or hydroxylated derivatives.
科学研究应用
3-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid finds applications across various scientific disciplines:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Acts as an inhibitor in enzyme studies, aiding in understanding protein-ligand interactions.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects through multiple pathways, targeting specific molecular sites:
Molecular Targets: : Enzymes like kinases and reductases.
Pathways Involved: : Modulation of cellular signaling pathways and interference with metabolic processes.
相似化合物的比较
Compared to other compounds with similar structures, such as isoindoline derivatives or quinazolinone-based molecules, 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoic acid stands out due to its dual-ring system and functional diversity.
Similar Compounds
Isoindoline derivatives
Quinazolinone-based molecules
Polycyclic aromatic compounds
The unique combination of isoindoline and quinazolinone moieties gives it distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-27-14-8-7-12-16(17(14)28-2)20(26)22-13-6-4-3-5-11(13)19(25)21(18(12)22)10-9-15(23)24/h3-8,18H,9-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISSDPLADVGOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide](/img/structure/B2641139.png)
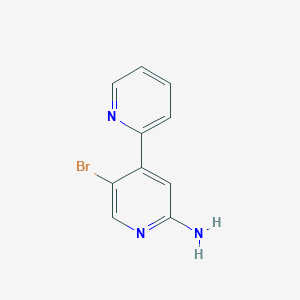
![5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641143.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2641146.png)
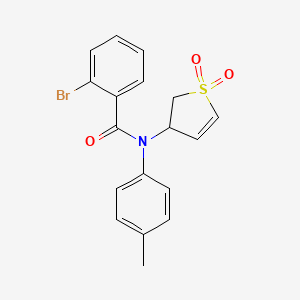
![N-(3,5-dimethylphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2641148.png)

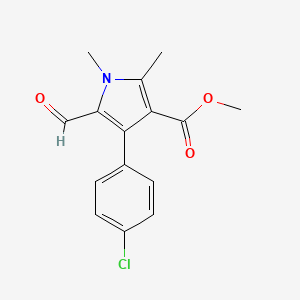
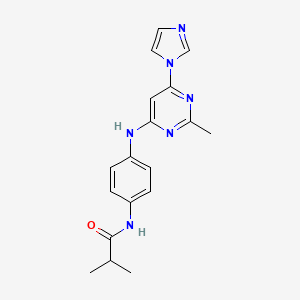
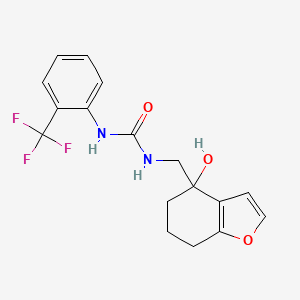
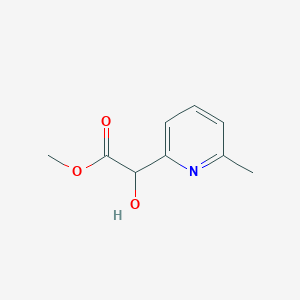
![2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic acid](/img/structure/B2641155.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2641156.png)
![2-Chloro-1-[4-(1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazin-1-yl]propan-1-one](/img/structure/B2641157.png)
